molecular formula C33H25N5O7 B13853146 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B13853146
M. Wt: 603.6 g/mol
InChI Key: GYWXCGCYUKCQOA-BQOYKFDPSA-N
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Description

4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino group, a ribofuranosyl moiety, and a carbonitrile group. The presence of benzoyl protecting groups on the ribofuranosyl moiety adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the ribofuranosyl moiety, which is then benzoylated to protect the hydroxyl groups. The pyrrolo[2,3-d]pyrimidine core is synthesized separately, often through a series of cyclization reactions involving appropriate precursors. The final step involves coupling the benzoylated ribofuranosyl moiety with the pyrrolo[2,3-d]pyrimidine core under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can yield primary amines .

Mechanism of Action

The mechanism of action of 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to nucleic acids and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C33H25N5O7

Molecular Weight

603.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H25N5O7/c34-16-23-17-38(29-25(23)28(35)36-19-37-29)30-27(45-33(41)22-14-8-3-9-15-22)26(44-32(40)21-12-6-2-7-13-21)24(43-30)18-42-31(39)20-10-4-1-5-11-20/h1-15,17,19,24,26-27,30H,18H2,(H2,35,36,37)/t24-,26-,27-,30-/m1/s1

InChI Key

GYWXCGCYUKCQOA-BQOYKFDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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